Z-PHE-GLY-OH

描述

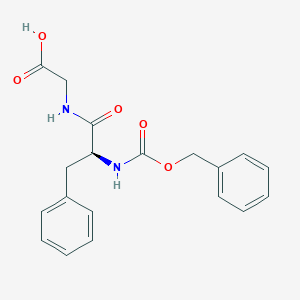

Z-PHE-GLY-OH is a derivative of amino acids, specifically a peptide that includes phenylalanine and glycine. This compound is often used in peptide synthesis due to its protective carbobenzoxy group, which helps in controlling the order of amino acid addition during synthesis . The carbobenzoxy group can be removed under specific conditions without affecting the rest of the molecule, making it a valuable tool in biochemical and pharmacological studies.

准备方法

Synthetic Routes and Reaction Conditions

Z-PHE-GLY-OH is synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino group of phenylalanine with a carbobenzoxy group, followed by coupling with glycine. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

In industrial settings, the production of carbobenzoxyphenylalanylglycine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired peptide .

化学反应分析

Types of Reactions

Z-PHE-GLY-OH undergoes various chemical reactions, including:

Hydrogenolysis: The carbobenzoxy group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Acid Hydrolysis: The peptide bonds can be cleaved by acid hydrolysis using strong acids like hydrochloric acid (HCl).

Base Hydrolysis: Similarly, base hydrolysis using sodium hydroxide (NaOH) can break the peptide bonds.

Common Reagents and Conditions

Hydrogenolysis: Pd/C catalyst, hydrogen gas, room temperature.

Acid Hydrolysis: HCl, elevated temperature.

Base Hydrolysis: NaOH, elevated temperature.

Major Products Formed

Hydrogenolysis: Removal of the carbobenzoxy group, yielding free phenylalanylglycine.

Acid/Base Hydrolysis: Breakdown of the peptide into individual amino acids, phenylalanine, and glycine .

科学研究应用

Peptide Synthesis

Role in Peptide Formation

Z-Phe-Gly-OH serves as a critical building block in the synthesis of peptides. Its structure allows for the formation of peptide bonds, making it essential in developing new therapeutic agents. Researchers utilize this compound to create complex peptide structures that can mimic natural biological processes or enhance therapeutic efficacy.

Biochemical Research

Protein Interactions and Enzyme Studies

In biochemical research, this compound is employed to investigate protein interactions and enzyme activities. It aids scientists in understanding the mechanisms behind various biological processes, including signal transduction and metabolic pathways. The compound's ability to modulate enzyme activity makes it a valuable tool for exploring enzyme kinetics and inhibition.

Drug Development

Therapeutic Applications

this compound plays a pivotal role in drug development, particularly in designing peptide-based drugs that target specific diseases. Its incorporation into drug formulations enhances bioavailability and specificity, making it a promising candidate for treating conditions such as cancer, diabetes, and autoimmune disorders.

Diagnostics

Enhancing Sensitivity in Assays

The compound is also utilized in diagnostic assays, where it improves the sensitivity and specificity of tests for various medical conditions. By incorporating this compound into diagnostic kits, researchers can achieve more accurate results, which is crucial for early disease detection and monitoring.

Cosmetic Formulations

Skin Health Applications

In the cosmetic industry, this compound is explored for its potential benefits in skin care products. Its properties may promote skin health by enhancing hydration and elasticity, making it an attractive ingredient for formulations aimed at improving skin appearance.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for creating therapeutic peptides |

| Biochemical Research | Studies on protein interactions and enzyme kinetics |

| Drug Development | Development of peptide-based drugs targeting specific diseases |

| Diagnostics | Enhances sensitivity and specificity of medical assays |

| Cosmetic Formulations | Potential benefits in skin care products promoting health and appearance |

Case Studies

- Peptide Therapeutics : A study demonstrated that this compound derivatives exhibited enhanced activity against specific cancer cell lines, highlighting their potential as effective anticancer agents. The synthesis of these peptides was optimized to improve yield and biological activity.

- Enzyme Modulation : Research indicated that this compound could inhibit certain enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.

- Diagnostic Innovations : A recent application involved incorporating this compound into a novel assay for detecting biomarkers associated with neurodegenerative diseases, resulting in improved diagnostic accuracy.

作用机制

The mechanism of action of carbobenzoxyphenylalanylglycine involves its ability to inhibit membrane fusion. This is achieved by its interaction with phospholipid bilayers, where it destabilizes highly curved phospholipid assemblies. The protonation state of the carboxyl group in the glycine residue plays a crucial role in this process, regulating the peptide’s effectiveness in destabilizing the membrane .

相似化合物的比较

Z-PHE-GLY-OH can be compared with other similar compounds such as:

Carbobenzoxyphenylalanine: Similar in structure but lacks the glycine residue.

Carbobenzoxyglycine: Contains the carbobenzoxy group and glycine but lacks phenylalanine.

Carbobenzoxyphenylalanylglycylglycine: An extended peptide with an additional glycine residue.

The uniqueness of carbobenzoxyphenylalanylglycine lies in its specific combination of phenylalanine and glycine residues, which imparts distinct biochemical properties and applications .

生物活性

Z-Phe-Gly-OH, a tripeptide derivative, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various applications in scientific research, supported by data tables and case studies.

This compound is synthesized through multi-step organic reactions, typically involving:

- Amidation Reactions : Formation of amide bonds between amino acids.

- Protection and Deprotection Steps : Use of protecting groups like phenylmethoxycarbonyl to shield reactive amine groups.

- Coupling Reactions : Employing coupling agents for peptide bond formation.

The industrial production often utilizes automated reactors and advanced purification techniques such as chromatography to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the context of its application.

1. Peptide Conformation Stability

Research indicates that this compound exhibits enhanced β-turn conformational stability, which is crucial for its biological function. Studies using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have shown that this compound can adopt ordered conformations that are essential for its interaction with biological targets .

2. Opioid Receptor Binding

This compound has been studied for its potential as an opioid receptor ligand. Case studies demonstrate that analogs incorporating Z-Phe exhibit varying affinities for μ and δ opioid receptors. For instance, certain modifications to the peptide structure have resulted in analogs with high selectivity for μ receptors, suggesting that Z-Phe could be a valuable scaffold in the development of analgesic drugs .

3. Biochemical Pathways

The compound plays a role in various biochemical pathways. Its interaction with GPR54 receptors has been investigated, revealing that modifications to the Phe-Gly bond can significantly impact bioactivity. This underscores the importance of structural integrity in peptide design for therapeutic applications .

Data Table: Biological Activity Overview

Case Study 1: Opioid Analogs

A study investigated several EM-2 analogs incorporating Z-Phe residues, revealing that specific structural modifications led to significant changes in binding affinity and agonistic activity at μ opioid receptors. The findings highlighted the necessity for precise structural validation when designing opioid peptide analogs .

Case Study 2: Conformational Analysis

Another research effort focused on the conformational properties of this compound using CD spectroscopy. Results indicated that the presence of Z-Phe enhances the stability of β-turn structures compared to other configurations, suggesting a potential mechanism for its biological activity in peptide-based therapeutics .

属性

IUPAC Name |

2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIUAJRTESSOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-99-1 | |

| Record name | Carbobenzoxyphenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。